molecular formula C12H16IN B3153747 1-(2-Iodobenzyl)piperidine CAS No. 76464-88-5

1-(2-Iodobenzyl)piperidine

Cat. No. B3153747
CAS RN: 76464-88-5
M. Wt: 301.17 g/mol
InChI Key: OBPRBFCDPRYNIP-UHFFFAOYSA-N
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Description

“1-(2-Iodobenzyl)piperidine” is a compound with the molecular formula C12H16IN . It is a derivative of piperidine, a six-membered ring with five carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “1-(2-Iodobenzyl)piperidine” consists of a piperidine ring attached to a benzyl group at the 1-position, with an iodine atom on the 2-position of the benzyl group .

Scientific Research Applications

Drug Design and Synthesis

Piperidines, including “1-(2-Iodobenzyl)piperidine”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Anticancer Agents

Piperidine derivatives are used in over twenty drug classes, including anticancer agents . They have shown promising results in the treatment of various types of cancers .

Alzheimer’s Disease Therapy

Piperidine derivatives are also used in drugs for Alzheimer’s disease therapy . They have shown potential in improving cognitive function and slowing disease progression .

Antibiotics

Piperidine derivatives are used in the synthesis of antibiotics . They have shown efficacy against a range of bacterial infections .

Analgesics

Piperidine derivatives are used in the synthesis of analgesics . They have shown efficacy in pain management .

Antipsychotics

Piperidine derivatives are used in the synthesis of antipsychotics . They have shown efficacy in the treatment of various psychiatric disorders .

Antioxidants

Piperidine derivatives, such as Piperine, show powerful antioxidant action because of their capability of hindering or suppressing free radicals .

Antimicrobial Agents

Piperidine derivatives are used in the synthesis of antimicrobial agents . They have shown efficacy against a range of microbial infections .

Each of these applications represents a unique field of scientific research where “1-(2-Iodobenzyl)piperidine” and its derivatives play a crucial role. The versatility of this compound underscores its importance in pharmaceutical research and development .

Future Directions

Piperidine derivatives, including “1-(2-Iodobenzyl)piperidine”, are of significant interest in the field of drug discovery due to their wide range of biological activities. Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines, as well as exploring their potential applications in various therapeutic areas .

properties

IUPAC Name

1-[(2-iodophenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16IN/c13-12-7-3-2-6-11(12)10-14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPRBFCDPRYNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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